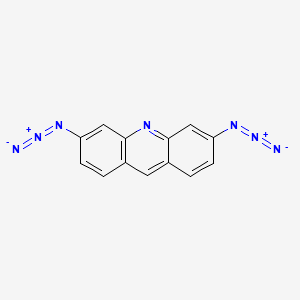

3,6-Diazidoacridine

説明

3,6-Diazidoacridine (C₁₃H₁₁N₇) is a heterocyclic aromatic compound derived from the acridine core, featuring two azido (-N₃) substituents at the 3- and 6-positions. Acridine derivatives are historically significant for their diverse applications in dyes, antiseptics, and medicinal chemistry.

特性

CAS番号 |

57459-61-7 |

|---|---|

分子式 |

C13H7N7 |

分子量 |

261.24 g/mol |

IUPAC名 |

3,6-diazidoacridine |

InChI |

InChI=1S/C13H7N7/c14-19-17-10-3-1-8-5-9-2-4-11(18-20-15)7-13(9)16-12(8)6-10/h1-7H |

InChIキー |

JYWZKINPFVKDMK-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N=[N+]=[N-])C=C21)N=[N+]=[N-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Diazidoacridine typically involves the introduction of azido groups into the acridine framework. One common method is the diazotization of 3,6-diaminoacridine followed by azidation. The reaction conditions often include the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of sodium azide to introduce the azido groups .

Industrial Production Methods: While specific industrial production methods for 3,6-Diazidoacridine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the explosive nature of azido compounds.

化学反応の分析

Types of Reactions: 3,6-Diazidoacridine undergoes various chemical reactions, including:

Substitution Reactions: The azido groups can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The azido groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Cycloaddition Reactions: The azido groups can participate in cycloaddition reactions, forming triazoles.

Common Reagents and Conditions:

Substitution: Sodium azide, organic solvents.

Reduction: Hydrogen gas, palladium on carbon.

Cycloaddition: Copper(I) catalysts, organic solvents.

Major Products:

Substitution: Various substituted acridines.

Reduction: 3,6-Diaminoacridine.

Cycloaddition: Triazole derivatives.

科学的研究の応用

3,6-Diazidoacridine has several applications in scientific research:

Chemistry: Used as a precursor for synthesizing other acridine derivatives and triazole compounds.

作用機序

The primary mechanism of action of 3,6-Diazidoacridine involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the helical structure and interfering with biological processes such as DNA replication and transcription. This intercalation can lead to the inhibition of enzymes like topoisomerases, which are crucial for DNA unwinding and replication .

類似化合物との比較

Structural and Functional Group Analysis

The table below compares key structural features and properties of 3,6-Diazidoacridine with related acridine-based compounds:

Key Observations :

- Reactivity: Azido groups in 3,6-Diazidoacridine make it more reactive than amino- or methyl-substituted analogs.

- Solubility: Unlike Proflavine, which is water-soluble due to amino groups, 3,6-Diazidoacridine is likely hydrophobic, limiting its bioavailability.

- Biological Activity : Proflavine’s antiseptic properties stem from its planar structure intercalating DNA . Azido substituents may disrupt DNA binding, but their photolability could enable light-activated therapeutic applications.

Comparative Reactivity and Stability

- Azido vs. Amino Groups: Azido substituents are less basic but more nucleophilic than amino groups, enabling cycloaddition reactions (e.g., with alkynes in click chemistry). In contrast, amino groups participate in hydrogen bonding and acid-base interactions .

- Thermal Stability: Methyl and amino derivatives are thermally stable, whereas azido groups decompose exothermically above 100°C, necessitating cautious handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。